molecular formula C12H14O4 B8679541 Isopropyl 2-(3-formylphenoxy)acetate

Isopropyl 2-(3-formylphenoxy)acetate

Cat. No. B8679541
M. Wt: 222.24 g/mol
InChI Key: OUEJCGFQIGVJDJ-UHFFFAOYSA-N
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Patent
US07622475B2

Procedure details

A solution of 3-hydroxybenzaldehyde (6.75 g, 55.2 mmol) in DMF (55 mL) was stirred at room temperature under a nitrogen atmosphere as potassium tert-butoxide (6.2 g, 55.3 mmol) was added in portions. The resulting suspension was stirred an additional 15 minutes at room temperature before isopropyl bromoacetate (7.10 mL, 55.2 mmol) was added. The reaction was stirred at room temperature for 15 h and was then quenched with water (250 mL). The resulting aqueous solution was extracted with ethyl acetate, and the combined organic layers were washed several times with water, dried over MgSO4, filtered, and concentrated in vacuo. Purification via medium pressure liquid chromatography (0-10% hexane/ethyl acetate) afforded the title compound (5.2 g, 65%) as a clear oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.30 (d, 6H) 5.04-5.32 (m, 1H) 7.21-7.28 (m, 1H) 7.38 (s, 1H) 7.44-7.60 (m, 2H) 9.98 (s, 1H).
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].CC(C)([O-])C.[K+].Br[CH2:17][C:18]([O:20][CH:21]([CH3:23])[CH3:22])=[O:19]>CN(C=O)C>[CH:21]([O:20][C:18](=[O:19])[CH2:17][O:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[CH:3]=1)([CH3:23])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
6.75 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
6.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
55 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
BrCC(=O)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was then quenched with water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via medium pressure liquid chromatography (0-10% hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)OC(COC1=CC(=CC=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 42.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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